molecular formula C15H10ClNO B5046110 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole CAS No. 24285-73-2

2-(4-chlorophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B5046110
CAS No.: 24285-73-2
M. Wt: 255.70 g/mol
InChI Key: ANIDZBXFEWCCDB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-phenyl-1,3-oxazole (CAS 24285-73-2) is a high-purity, synthetic 1,3-oxazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,3-oxazole core is a privileged scaffold in pharmaceutical research, known for its presence in numerous bioactive molecules and natural products with diverse biological activities . This specific compound serves as a valuable intermediate for the design and synthesis of novel chemical entities. Research into 1,3-oxazole derivatives has demonstrated their potential in antimicrobial applications, with some analogs showing activity against Gram-positive bacterial strains and the fungal pathogen C. albicans . Furthermore, structurally related oxazole compounds are being investigated for their cytotoxic properties and have shown promise in anticancer research, with studies indicating activity against various human cancer cell lines . The structure of this compound, which incorporates both chlorophenyl and phenyl substituents on the oxazole ring, makes it a versatile precursor for further chemical functionalization, including the development of hybrid molecules and targeted inhibitors . Researchers utilize this building block in various applications, including molecular docking studies, the synthesis of complex heterocyclic systems, and the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIDZBXFEWCCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293508
Record name oxazole, 2-(4-chlorophenyl)-5-phenyl-
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Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24285-73-2
Record name NSC90301
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Record name oxazole, 2-(4-chlorophenyl)-5-phenyl-
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Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole
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Synthetic Methodologies and Chemical Derivatization of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Established Strategies for 1,3-Oxazole Ring Construction Applicable to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole

The construction of the 1,3-oxazole ring is achievable through several well-established synthetic routes. These methods are generally applicable for preparing 2,5-disubstituted oxazoles and can be adapted for the specific synthesis of this compound by selecting appropriate starting materials.

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com To synthesize this compound via this route, the required precursor would be N-(2-oxo-2-phenylethyl)-4-chlorobenzamide (an N-acyl-α-amino ketone).

The reaction is catalyzed by a cyclodehydrating agent. A range of agents can be employed, with the choice often influencing reaction conditions and yield. wikipedia.orgpharmaguideline.com While traditionally effective, these methods can sometimes require harsh conditions. acs.org

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsReference
Concentrated Sulfuric Acid (H₂SO₄)Heating wikipedia.orgpharmaguideline.com
Phosphorus Oxychloride (POCl₃)Heating, often with a base or solvent like DMF wikipedia.orgpharmaguideline.com
Polyphosphoric Acid (PPA)Heating pharmaguideline.com
Trifluoroacetic Anhydride (TFAA)Room temperature or mild heating wikipedia.org
Triphenylphosphine/IodineUsed in modified procedures wikipedia.org

Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole (B20620) from an aldehyde and a cyanohydrin in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgcutm.ac.in It is a dehydration reaction that can proceed under mild conditions. wikipedia.orgijpsonline.com For the target molecule, the reaction could involve 4-chlorobenzaldehyde (B46862) and mandelonitrile (B1675950) (the cyanohydrin of benzaldehyde) or benzaldehyde (B42025) and the cyanohydrin of 4-chlorobenzaldehyde. wikipedia.org The mechanism initiates with the reaction of HCl on the cyanohydrin to form an iminochloride intermediate, which then reacts with the aldehyde, undergoes cyclization, and loses water to form the aromatic oxazole ring. wikipedia.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.netthieme-connect.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One notable MCR sequence applicable to oxazole synthesis is a tandem Ugi/Robinson-Gabriel reaction. nih.gov In this approach, an Ugi reaction involving an amine, a carbonyl compound (like an arylglyoxal), a carboxylic acid, and an isonitrile produces a complex intermediate. This intermediate is specifically designed to undergo a subsequent acid-catalyzed Robinson-Gabriel cyclodehydration to yield a 2,4,5-trisubstituted oxazole. nih.gov By carefully selecting the Ugi components, such as using 4-chlorobenzoic acid and phenylglyoxal, this strategy can be tailored to produce scaffolds related to the target compound.

Transition metal catalysis offers mild, selective, and efficient pathways for oxazole synthesis. researchgate.net Catalysts based on rhodium, gold, copper, and palladium have been extensively used. researchgate.netijpsonline.com

Rhodium-Catalyzed Annulation: A notable method involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes to furnish 2,5-diaryloxazoles. This strategy was successfully used for the concise synthesis of the natural products balsoxin and texamine, which share the 2,5-diaryloxazole core. rsc.org

Gold-Catalyzed Annulation: Gold catalysts can mediate a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. This provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been used in several approaches, including the coupling of α-diazoketones with nitriles and the oxidative annulation of alkynes and amines. rsc.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Oxazole Syntheses

Metal CatalystReaction TypeStarting MaterialsReference
Rhodium (Rh)AnnulationN-Sulfonyl-1,2,3-triazole, Aldehyde rsc.org
Gold (Au)[2+2+1] AnnulationTerminal Alkyne, Nitrile, Oxidant organic-chemistry.org
Copper (Cu)Oxidative AnnulationAlkyne, Amine rsc.org
Palladium (Pd)Direct Arylation4-Substituted Oxazole, Aryl Bromide ijpsonline.com

To avoid the cost and potential toxicity of metal catalysts, various metal-free synthetic methods have been developed. These often rely on the use of iodine, hypervalent iodine reagents, or photoredox catalysis under mild conditions. organic-chemistry.orgtandfonline.com

A highly practical metal-free method is the iodine-catalyzed tandem oxidative cyclization. acs.orgorganic-chemistry.org This approach synthesizes 2,5-disubstituted oxazoles from readily available starting materials like 2-amino-1-arylethanones and aromatic aldehydes. acs.org The reaction is typically mediated by an oxidant such as tert-butyl hydroperoxide (TBHP). This method is directly applicable to the synthesis of this compound. acs.org Other metal-free strategies include the [2+2+1] cycloaddition of alkynes and nitriles using PhIO as an oxygen source in the presence of a superacid like TfOH. tandfonline.com

Optimized Synthesis Protocols for this compound

Specific and efficient protocols have been reported for the synthesis of 2,5-disubstituted oxazoles, including the target compound this compound. These methods often provide good to excellent yields under relatively mild conditions.

One of the most direct and efficient methods is an iodine-catalyzed tandem oxidative cyclization. acs.org This protocol involves the reaction of 2-amino-1-phenylethanone hydrochloride with 4-chlorobenzaldehyde. The reaction proceeds smoothly with iodine as the catalyst and TBHP as the oxidant, demonstrating excellent functional group compatibility. acs.org

A second powerful method is the rhodium-catalyzed annulation of a 1,2,3-triazole with an aldehyde. rsc.org To obtain the target compound, 4-phenyl-N-sulfonyl-1,2,3-triazole would be reacted with 4-chlorobenzaldehyde in the presence of a rhodium catalyst. This method has proven effective for a range of diaryloxazoles. rsc.org

Table 3: Optimized Protocols for the Synthesis of this compound

MethodReactant 1Reactant 2Catalyst/ReagentsSolventYieldReference
Iodine-Catalyzed Oxidative Cyclization2-Amino-1-phenylethanone HCl4-ChlorobenzaldehydeI₂, TBHP, NH₄OAcDMF86% acs.org
Rhodium-Catalyzed Annulation4-Phenyl-N-sulfonyl-1,2,3-triazole4-Chlorobenzaldehyde[RhCp*Cl₂]₂, AgSbF₆, NaOAcDCE85% rsc.org

Precursor Selection and Design Considerations

The synthesis of 2,5-diaryloxazoles, such as this compound, relies on the strategic selection of precursors that can efficiently form the oxazole ring. The choice of synthetic route often dictates the starting materials.

Common synthetic strategies include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of N-acyl-α-amino ketones. For the target molecule, this would conceptually involve the reaction of a 4-chlorobenzoyl-protected amino ketone.

van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov The reaction proceeds via the cycloaddition of TosMIC with an aldehyde. nih.gov For the target compound, a multi-step process could be envisioned, potentially starting with 4-chlorobenzaldehyde and TosMIC. nih.gov

Reaction of α-Haloketones with Amides: A straightforward approach involves the condensation of an α-haloketone with a primary amide. To form this compound, the logical precursors are 2-bromoacetophenone (B140003) (or 2-chloroacetophenone) and 4-chlorobenzamide (B146232) . This is a common and direct pathway to 2,5-disubstituted oxazoles.

Oxidative Cyclization of N-Acyl Enamides: Some modern methods involve the use of catalysts to induce the cyclization of enamide precursors. ijpsonline.com

The selection of precursors like 4-chlorobenzamide and 2-bromoacetophenone is driven by their commercial availability and the high efficiency of their condensation reaction to form the desired oxazole ring system.

Reaction Condition Optimization (Solvent, Temperature, Catalyst, Time)

The efficiency of oxazole synthesis is highly dependent on the reaction conditions. Research into the synthesis of substituted oxazoles highlights the importance of optimizing parameters to maximize yield and minimize reaction time. While studies specifically detailing the optimization for this compound are not prevalent, data from the synthesis of analogous 2,5-diaryloxazoles provide valuable insights.

For instance, catalysts are crucial. Iodine has been shown to be an effective catalyst in the decarboxylative cyclization synthesis of 2,5-diphenyloxazole (B146863), with optimal yields achieved through a specific temperature profile. researchgate.net Metal catalysts, including gold, palladium, and copper, are also widely employed in modern oxazole syntheses. ijpsonline.comresearchgate.net Gold(III) complexes have been demonstrated to be efficient catalysts for three-component reactions to form trisubstituted oxazoles with very short reaction times, often around 15 minutes under microwave irradiation. researchgate.net

The following table summarizes general findings on reaction condition optimization for the synthesis of substituted oxazoles, which are applicable to the target compound.

ParameterVariationObservationTypical Range/Value
Catalyst Metal-based (Au, Pd, Cu), IodineCan significantly reduce reaction times and improve yields. ijpsonline.comresearchgate.netresearchgate.net1-10 mol%
Solvent Toluene, Dioxane, DMF, DMASolvent choice affects solubility and reaction temperature. Aprotic polar solvents are common. researchgate.netorganic-chemistry.org-
Temperature Room Temp. to 120°C+Higher temperatures often increase reaction rates, but can lead to side products. Microwave assistance can be beneficial. researchgate.netorganic-chemistry.org70-120°C
Base K₃PO₄, t-BuOLi, NaOAcRequired in many coupling and condensation reactions to facilitate deprotonation or neutralize acid byproducts. organic-chemistry.orgnih.govnih.gov1.5-3.0 equivalents
Time 15 minutes to 48 hoursHighly dependent on catalyst, temperature, and specific reaction mechanism. ijpsonline.comresearchgate.net3-24 hours (conventional), <1 hour (microwave)

Purification Techniques and Yield Enhancement Strategies

Post-synthesis, purification is essential to isolate the target compound from unreacted precursors, reagents, and byproducts. The standard methods for purifying solid organic compounds are widely applicable.

Recrystallization: This is a common technique for purifying solid products. The crude this compound would be dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. Solvents like ethanol (B145695) or ethyl acetate/hexane mixtures are often used. nih.gov

Column Chromatography: For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is employed. wpmucdn.com A solvent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to elute the components of the mixture at different rates. wpmucdn.com

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, the this compound scaffold can be further modified to create a library of new derivatives. Functionalization can occur at the phenyl rings or, in some cases, the oxazole ring itself.

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution reactions can be used to introduce additional functional groups onto the two phenyl rings.

Nitration: The nitration of diaryl-substituted heterocyclic compounds is a known transformation. For the related 2,5-diphenyl-1,3,4-oxadiazole, nitration with mixed acids (HNO₃/H₂SO₄) results in a mixture of all six possible mono- and di-nitro isomers. rsc.org The reaction conditions significantly influence the regioselectivity, with mixed acids favoring meta-nitration, while nitric acid alone gives more para-nitration products. rsc.org For this compound, nitration would be expected to occur on both the 4-chlorophenyl and the 5-phenyl rings. The unsubstituted phenyl ring would likely be nitrated at the ortho- and para-positions, while the 4-chlorophenyl ring would be nitrated at the positions ortho to the chloro group (meta to the oxazole ring).

C-H Activation and Direct Arylation/Heteroarylation

Direct C-H activation is a powerful, modern tool for forming new carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov In the context of oxazole chemistry, research has predominantly focused on the C-H activation of the oxazole ring itself rather than its pendant aryl substituents. organic-chemistry.orgnih.gov

Palladium catalysts are highly effective for the direct arylation of the oxazole core, typically at the C2 position if it is unsubstituted. organic-chemistry.org For 2,5-disubstituted oxazoles like the title compound, the most reactive C-H bond on the heterocyclic ring is at the C4 position. However, this reaction can sometimes lead to mixtures of products. nih.gov While direct C-H activation on the phenyl rings of this compound is theoretically possible, the literature indicates that the C-H bonds of the electron-rich oxazole heterocycle are generally more susceptible to this type of functionalization. organic-chemistry.orgnih.gov

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Phenyl Moieties

The presence of a chlorine atom on the phenyl ring at the 2-position provides a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are invaluable for installing new aryl, alkyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted aryl group with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would allow the chlorine atom in this compound to be replaced by a wide range of aryl or heteroaryl groups. Nickel catalysts have also been developed for Suzuki-Miyaura coupling of oxazole-based substrates. ijpsonline.combeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. This would produce a 2-(4-(alkynyl)phenyl)-5-phenyl-1,3-oxazole derivative.

Heck Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene under palladium catalysis to form a new C-C bond, resulting in a styrenyl-type derivative.

The following table summarizes typical conditions for these coupling reactions on aryl chlorides, which are applicable for modifying the 4-chlorophenyl moiety of the title compound.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki Arylboronic AcidPd(PPh₃)₄ or similar Pd(0)/Pd(II) complexesK₂CO₃, K₃PO₄DMF, Toluene, Dioxane
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF
Heck AlkenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

Modification of the Oxazole Ring through Substitution at C-2, C-4, and C-5 Positions

The reactivity of the oxazole ring dictates the strategies for its substitution. The electron distribution within the ring makes certain positions more susceptible to either electrophilic or nucleophilic attack. Generally, for oxazoles, the C-5 position is the most electron-rich and therefore preferential for electrophilic substitution. chempedia.info Conversely, the C-2 position is relatively electron-deficient and is the primary site for nucleophilic attack. chempedia.infosemanticscholar.org The C-4 position is the least reactive towards electrophiles. semanticscholar.org

Substitution at the C-2 Position: The C-2 position is susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. semanticscholar.orgnih.gov A general strategy involves the synthesis of a precursor like 2-(phenylsulfonyl)-5-phenyl-1,3-oxazole. The sulfonyl group at the C-2 position can be displaced by various organolithium reagents through an addition-elimination mechanism, allowing for the introduction of new aryl, alkenyl, or alkyl groups. nih.govresearchgate.net This methodology provides a versatile pathway to a wide array of 2,5-disubstituted oxazoles. nih.gov

Substitution at the C-4 Position: Direct substitution at the C-4 position of a 2,5-disubstituted oxazole is less common due to its lower reactivity. semanticscholar.org However, derivatization can be achieved through multi-step synthesis. For instance, the Bredereck reaction, which involves reacting α-haloketones with amides, can produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com By selecting appropriate starting materials, a substituent can be incorporated at the C-4 position from the outset. More advanced methods involve the synthesis of precursors with a leaving group at C-4. For example, the reaction of 5-mesyl-2-phenyl-4-tosyloxazole with various nucleophiles resulted in substitution only at the C-5 position, indicating the tosyl group at C-4 was unaffected, highlighting the challenge of C-4 functionalization. researchgate.net

Substitution at the C-5 Position: The C-5 position is the most reactive site for electrophilic substitution. chempedia.info However, a more versatile approach for functionalization involves metallation. Deprotonation of an oxazole ring at the C-5 position can create a reactive carbanion. nih.govresearchgate.net For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with a strong base generates a C-5 carbanion that can react with a variety of electrophiles, including aldehydes, ketones, and sources of halogens or stannyl (B1234572) groups. nih.govresearchgate.net The resulting 5-substituted intermediate can then undergo cross-coupling reactions such as Suzuki, Stille, or Negishi reactions to introduce aryl or alkenyl groups. nih.gov

Table 1: Summary of Potential Substitution Methodologies for the Oxazole Ring
PositionReaction TypeReagents/ConditionsType of Substituent IntroducedReference
C-2Nucleophilic Substitution (Addition-Elimination)Organolithium reagents (RLi) on a 2-sulfonyl-oxazole precursorAryl, Alkenyl, Alkyl nih.govresearchgate.net
C-4Synthesis-based Incorporation (e.g., Bredereck reaction)α-Haloketones and amidesAryl, Alkyl ijpsonline.comijpsonline.com
C-5Electrophilic SubstitutionElectrophiles on an activated ringVarious electrophilic groups chempedia.info
C-5Metallation followed by Electrophilic Quench1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-CHO, I₂)Alkyl, Halogen, etc. nih.govresearchgate.net
C-5Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille)Organoboronic acids or organostannanes with a 5-halo or 5-stannyl-oxazole precursorAryl, Alkenyl nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.netnih.gov For oxazole synthesis, this has translated into the adoption of alternative energy sources, environmentally benign solvents, and efficient catalytic systems. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net The synthesis of various substituted oxazoles has been successfully achieved using microwave assistance. acs.org For example, 2,5-disubstituted 1,3,4-oxadiazoles, structurally related to oxazoles, have been synthesized rapidly under microwave irradiation. researchgate.netorientjchem.org The synthesis of 2,4,5-trisubstituted oxazole derivatives has also been promoted by microwave irradiation in cascade reactions. nih.gov This technology offers a promising green alternative for the synthesis of this compound, potentially reducing energy consumption and by-product formation. acs.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative energy source. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.comresearchgate.netnih.gov The synthesis of 1,5-disubstituted tetrazoles and 1,3,4-oxadiazole-2-thiols has been efficiently carried out using ultrasound, often in greener solvents or even under low-solvent conditions. mdpi.comnih.gov This methodology could be adapted for the synthesis of the target oxazole, minimizing energy input and the use of volatile organic compounds.

Use of Green Solvents and Catalysts: A key aspect of green chemistry involves replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. nih.govnih.govtandfonline.com The van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, has been successfully performed in ionic liquids, which can often be recovered and reused. nih.gov Furthermore, employing water as a solvent in the presence of β-cyclodextrin has been shown to be an efficient and green method for oxazole synthesis. tandfonline.com The development of metal-free catalytic systems, such as iodine-catalyzed tandem oxidative cyclization, also contributes to greener synthesis by avoiding residual metal contamination in the final products. organic-chemistry.orgacs.org Copper-catalyzed reactions, using air as the oxidant, also represent an attractive and greener alternative for the synthesis of 2,5-disubstituted oxazoles. rsc.org

Table 2: Green Chemistry Approaches in Oxazole Synthesis
Green PrincipleMethodologyAdvantagesReference
Alternative Energy SourceMicrowave-Assisted SynthesisReduced reaction times, increased yields, cleaner reactions. researchgate.netacs.orgnih.gov
Alternative Energy SourceUltrasound-Assisted SynthesisEnhanced reaction rates, can be performed in greener solvents or with less solvent. mdpi.comnih.gov
Safer Solvents & AuxiliariesUse of Ionic LiquidsCan be recycled and reused, low volatility. nih.gov
Safer Solvents & AuxiliariesSynthesis in Water (with β-cyclodextrin)Environmentally benign, readily available, non-toxic. tandfonline.com
CatalysisMetal-Free Catalysis (e.g., Iodine)Avoids metal contamination of products, uses readily available catalysts. organic-chemistry.orgacs.org
CatalysisCopper-Catalyzed Aerobic OxidationUses air as a green oxidant. rsc.org

Chemical Reactivity, Reaction Mechanisms, and Stability Profiling of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) and Phenyl Rings

Electrophilic substitution on an unsubstituted oxazole ring is generally a challenging reaction unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com The general order of reactivity for the oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com However, in 2,5-disubstituted oxazoles, the C4 position is the only available site on the heterocycle for substitution. For the title compound, electrophilic attack can occur on the oxazole ring (at C4), the 5-phenyl ring, or the 2-(4-chlorophenyl) ring.

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents on each ring system.

Oxazole Ring (C4 position): The oxazole ring itself is deactivated towards electrophiles. The phenyl group at C5 and the 4-chlorophenyl group at C2 are both generally electron-withdrawing via induction and resonance, further deactivating the C4 position. Therefore, forcing conditions would be required for substitution at this site.

5-Phenyl Ring: The 5-phenyl ring is attached to the C5 position of the oxazole heterocycle. The oxazole ring's effect on the attached phenyl group must be considered. The C5-position of oxazole is electron-rich, suggesting the oxazol-5-yl group can act as an ortho-, para-director for electrophilic substitution on the phenyl ring.

2-(4-Chlorophenyl) Ring: This ring is substituted with a chlorine atom, which is an electron-withdrawing but ortho-, para-directing group. youtube.com It deactivates the ring towards electrophilic attack compared to benzene, but directs incoming electrophiles to the positions ortho to the chlorine (C3' and C5'). The ring is also attached to the electron-deficient C2 position of the oxazole, which further deactivates it.

The probable sites of electrophilic attack are summarized below, with the outcome depending heavily on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Activating/Deactivating Effect Directing Effect Predicted Position of Substitution
Oxazole Ring Strongly Deactivated - C4 (unlikely)
5-Phenyl Ring Activated by Oxazol-5-yl group Ortho, Para C2'', C4'', C6''

Research on related substituted benzoxazoles and oxazoles confirms that direct C-H functionalization is a viable, though often challenging, alternative to classical substitution, frequently requiring transition-metal catalysis to proceed effectively. nih.govnih.gov

Nucleophilic Reactivity and Ring Transformations

Nucleophilic reactions involving the oxazole moiety are less common than electrophilic ones and often lead to ring transformation rather than direct substitution. pharmaguideline.com

The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.comchempedia.info In 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, this position is occupied by the 4-chlorophenyl group. Direct nucleophilic aromatic substitution (SNAr) at C2, displacing the 4-chlorophenyl group, is highly unlikely due to the stability of the C-C bond.

However, the C2 position's acidity is a key feature. Deprotonation at C2 is a common reaction for oxazoles with an unsubstituted 2-position, using strong bases like n-butyllithium (n-BuLi). wikipedia.org For 2,5-disubstituted oxazoles, site-selective deprotonation can be influenced by directing groups. For instance, a 2-(phenylsulfonyl) group directs deprotonation to the C5 position. nih.gov In the case of this compound, direct deprotonation of the oxazole ring itself is not possible, but reactions involving organometallic reagents could potentially target the C4 position under specific conditions, similar to the "halogen dance" isomerization observed in related systems. nih.gov

A characteristic reaction of the oxazole ring is its propensity to undergo cleavage upon nucleophilic attack. pharmaguideline.com The resulting intermediates can then rearrange or react further to form new heterocyclic or open-chain structures.

Base-Catalyzed Ring Opening: Strong bases can cause the cleavage of the oxazole ring. The C2-lithiated oxazoles, formed from C2-deprotonation, can exist in equilibrium with ring-opened isonitrile enolates. wikipedia.orgnih.gov Although the title compound cannot be deprotonated at C2, harsh basic conditions could potentially lead to degradation via ring-opening pathways.

Conversion to Other Heterocycles: In the presence of specific nucleophiles, oxazoles can be converted into other five-membered rings. For example, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles via ring cleavage and subsequent recyclization. pharmaguideline.com

Diels-Alder Reactions: The oxazole ring can function as a diene in cycloaddition reactions, particularly with electron-deficient dienophiles. wikipedia.orgpharmaguideline.com These reactions, facilitated by electron-releasing substituents on the oxazole, typically lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the loss of a small molecule from the initial bicyclic adduct. wikipedia.orgpharmaguideline.com For this compound, the deactivating nature of the substituents would make it a poor diene, likely requiring harsh conditions for cycloaddition.

Photochemical and Thermal Reactivity Investigations

The stability of this compound can be compromised by exposure to light or high temperatures, leading to isomerizations and cleavage products.

Photochemical Reactivity: Phenyl-substituted oxazoles are known to be photochemically active. Irradiation of 5-phenylisoxazole (B86612) can lead to its transposition to 5-phenyloxazole, indicating the potential for photoisomerization between related azole systems. researchgate.net The mechanism for such isomerizations can involve intermediates like azirines and nitrile ylides. researchgate.net Furthermore, the photooxidation of 2,5-diphenyloxazole (B146863) in ethanol (B145695) has been shown to yield a mixture of products including 3,5-diphenyloxazole and phenanthro[9,10-d]oxazole, demonstrating complex rearrangement and cyclization pathways. semanticscholar.org It is plausible that this compound would undergo similar photo-induced rearrangements or cleavage reactions, potentially involving the phenyl and chlorophenyl substituents.

Thermal Reactivity: The oxazole ring is generally thermally stable. However, specific substitutions can enable thermal rearrangements. The Cornforth rearrangement, for instance, is a known thermal reaction for 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org For this compound, which lacks a 4-acyl group, this specific rearrangement is not applicable. High temperatures would more likely lead to non-specific decomposition.

Reactivity as a Ligand in Coordination Chemistry

The pyridine-like nitrogen atom at the N3 position of the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. pharmaguideline.comtandfonline.com This allows oxazole derivatives to act as ligands in coordination chemistry.

Numerous studies have demonstrated the synthesis of metal complexes involving oxazole-containing ligands. researchgate.net Metals such as copper, cobalt, cadmium, and iridium have been shown to form complexes with diaryl-oxadiazoles (a related heterocycle) and benzoxazoles. researchgate.netmdpi.com In these complexes, coordination typically occurs in a monodentate fashion through the heterocyclic nitrogen atom. researchgate.net

For this compound, the N3 atom is available for coordination. It can act as a monodentate ligand, binding to a variety of transition metal centers. The electronic properties and steric bulk of the large aryl substituents at the C2 and C5 positions would influence the stability and geometry of the resulting metal complexes.

Table 2: Potential Coordination Behavior

Property Description
Coordination Site Pyridine-like Nitrogen (N3)
Donating Atom Nitrogen
Hapticity Monodentate
Potential Metal Ions Co(II), Cu(II), Zn(II), Ir(III), Pd(II)

| Influencing Factors | Steric hindrance from 2- and 5-aryl groups; electronic effects of the chlorophenyl substituent on the ligand's donor strength. |

The formation of such complexes is significant as it can modulate the photophysical and electronic properties of the oxazole moiety, leading to applications in materials science and catalysis. mdpi.com

Acid-Base Properties and Protonation/Deprotonation Behavior of the Oxazole Ring

The acid-base properties of this compound are primarily dictated by the characteristics of the constituent oxazole ring. The oxazole nucleus is classified as a weak base. wikipedia.orgpharmaguideline.comchemeurope.com This is attributed to the pyridine-type nitrogen atom at the N-3 position, which possesses a lone pair of electrons available for protonation. pharmaguideline.comvaia.com Unlike the nitrogen in pyrrole, this lone pair is not significantly involved in the aromatic π-electron system, making it more available to accept a proton. vaia.com

The basicity of oxazole is significantly lower than that of its azole counterpart, imidazole (B134444). The conjugate acid of the parent oxazole has a pKₐ of approximately 0.8, whereas the conjugate acid of imidazole has a pKₐ of around 7.0. wikipedia.orgchemeurope.comuomustansiriyah.edu.iq This marked difference highlights the electron-withdrawing effect of the oxygen atom in the oxazole ring, which reduces the electron density on the nitrogen atom and thus its basicity. The basicity of oxazole is also less than that of thiazole (B1198619) (pKₐ ≈ 2.5). uomustansiriyah.edu.iq

Protonation of this compound is predicted to occur at the N-3 position upon reaction with acids, leading to the formation of a stable N-alkyloxazolium salt. pharmaguideline.comtandfonline.com

Table 1: Comparative Basicity of Oxazole and Related Heterocycles

Compound Structure pKₐ of Conjugate Acid Reference(s)
Oxazole 0.8 wikipedia.orgchemeurope.comuomustansiriyah.edu.iq
Imidazole 7.0 wikipedia.orguomustansiriyah.edu.iq
Thiazole 2.5 uomustansiriyah.edu.iq

Oxidative and Reductive Stability under Various Conditions

The stability of the this compound ring is susceptible to both oxidative and reductive conditions, often resulting in ring cleavage or transformation.

Oxidative Stability

The oxazole ring is generally considered to be easily oxidized. pharmaguideline.comtandfonline.com Strong oxidizing agents can cause the ring to open, typically cleaving the C-C bond between positions 4 and 5. tandfonline.com Reagents such as cold potassium permanganate (B83412) and chromic acid are known to facilitate this ring opening. pharmaguideline.com In contrast, hydrogen peroxide is generally reported to not affect the oxazole ring. pharmaguideline.com

A relevant example is the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN), which results in the formation of formamide and benzoic acid. chemeurope.comcutm.ac.in This suggests that under similar strong oxidizing conditions, this compound would likely undergo cleavage. The substitution pattern on the title compound would influence the specific fragmentation products. Additionally, enzymatic oxidation has been observed in certain cases; for example, 4- or 5-substituted 2H-oxazoles (with an unsubstituted C2 position) can be oxidized to the corresponding 2-oxazolone by aldehyde oxidase. nih.gov Given that the C2 position in this compound is substituted, this specific metabolic pathway is less probable.

Reductive Stability

The reduction of the oxazole ring can also lead to ring-opening products or the formation of the corresponding partially saturated oxazoline (B21484). pharmaguideline.comtandfonline.com The specific outcome depends on the reducing agent and the reaction conditions. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.com Electrochemical reduction has also been reported, with the reaction occurring at the C-2 position of the oxazole ring. tandfonline.com

The stability of this compound under various conditions is generalized from the known reactivity of the oxazole class. The specific electronic effects of the 4-chlorophenyl and phenyl substituents would modulate this inherent reactivity.

Table 2: General Reactivity of the Oxazole Ring to Oxidation and Reduction

Condition Reagent(s) General Outcome Reference(s)
Oxidation Potassium permanganate, Chromic acid, Ozone Ring opening/cleavage pharmaguideline.com
Ceric Ammonium Nitrate (CAN) Ring cleavage (e.g., of 4,5-diphenyloxazole) chemeurope.comcutm.ac.in
Hydrogen Peroxide Generally no reaction pharmaguideline.com
Aldehyde Oxidase (for C2-unsubstituted oxazoles) Ring oxidation to 2-oxazolone nih.gov
Reduction Nickel-Aluminum Alloy Ring opening tandfonline.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental proof of a molecule's structure by mapping its hydrogen and carbon framework. For 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, the spectra confirm the presence of the two distinct phenyl rings and the central oxazole (B20620) core.

In the ¹H NMR spectrum, the protons on the phenyl rings appear in the aromatic region, typically between 7.3 and 8.1 ppm. The protons of the 4-chlorophenyl group often present as a pair of doublets due to symmetry, while the protons of the unsubstituted phenyl group show more complex multiplets. amazonaws.com The lone proton on the oxazole ring, if present, would appear in a characteristic downfield region. However, in a 2,5-disubstituted oxazole, this signal is absent, and the key signals are those from the substituent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The spectrum for this compound shows several signals in the aromatic region (120-140 ppm) and two characteristic downfield signals for the C2 and C5 carbons of the oxazole ring, which are bonded to nitrogen and oxygen, respectively. amazonaws.com

Detailed chemical shift data from a synthesis of the compound are presented below. amazonaws.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Frequencies: 300 MHz for ¹H, 75 MHz for ¹³C

Atom Type Chemical Shift (δ, ppm) Description Source
¹H NMR8.02 (d, J = 7.8 Hz, 2H)Protons on 4-chlorophenyl ring (ortho to oxazole) amazonaws.com
¹H NMR7.68 (d, J = 7.5 Hz, 2H)Protons on phenyl ring (ortho to oxazole) amazonaws.com
¹H NMR7.45-7.41 (m, 5H)Overlapping protons from both rings amazonaws.com
¹H NMR7.33 (t, J = 7.2 Hz, 1H)Proton on phenyl ring (para to oxazole) amazonaws.com
¹³C NMR160.22, 151.55Oxazole ring carbons (C2 and C5) amazonaws.com
¹³C NMR136.42Quaternary carbon (C-Cl) on chlorophenyl ring amazonaws.com
¹³C NMR129.16, 128.99, 128.63Aromatic CH carbons amazonaws.com
¹³C NMR127.83, 127.54Aromatic CH carbons amazonaws.com
¹³C NMR125.95Quaternary carbon on chlorophenyl ring (ipso to oxazole) amazonaws.com
¹³C NMR124.25Aromatic CH carbon amazonaws.com
¹³C NMR123.56Quaternary carbon on phenyl ring (ipso to oxazole) amazonaws.com

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show cross-peaks between adjacent protons on the phenyl and chlorophenyl rings, allowing for a definitive assignment of the signals within each spin system. chemspider.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This powerful technique maps each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment of the protonated carbons in the aromatic rings. biointerfaceresearch.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For the title compound, HMBC would show correlations from the phenyl protons to the carbons of the oxazole ring, confirming the connection points of the substituent rings to the central heterocycle. For example, the protons ortho to the oxazole on the phenyl ring would show a correlation to the C5 carbon of the oxazole. chemspider.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the protons of the two phenyl rings, providing insight into their relative spatial orientation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS confirms the molecular formula C₁₅H₁₀ClNO by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. amazonaws.com

Data Table: HRMS Data for this compound

Parameter Value Source
Molecular FormulaC₁₅H₁₀ClNO amazonaws.comchemspider.com
Calculated Mass [M]⁺255.0451 amazonaws.com
Found Mass [M]⁺255.0447 amazonaws.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, a typical MS/MS experiment would involve isolating the molecular ion [M]⁺ (m/z 255.04). Subsequent collision-induced dissociation would likely lead to characteristic fragment ions. Predicted fragmentation pathways include:

Cleavage of the oxazole ring, a common pathway for this heterocyclic system.

Loss of a chlorine radical (Cl•) from the chlorophenyl group.

Formation of benzoyl or chlorobenzoyl cations.

Loss of small neutral molecules like CO or HCN.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity and position of the phenyl and chlorophenyl substituents on the oxazole core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

For this compound, the IR and Raman spectra are dominated by vibrations associated with the aromatic rings and the central oxazole heterocycle. While a specific spectrum for the title compound is not available in the searched literature, data from the closely related 2,5-diphenyl-1,3-oxazole can be used to predict the characteristic bands. nist.gov

Interactive Data Table: Predicted IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100–3000C-H stretchAromatic ringsMedium-Weak
1610–1580C=N stretchOxazole ringMedium-Strong
1550–1450C=C stretchAromatic ringsStrong
1250–1150C-O-C stretch (asymmetric)Oxazole ringStrong
1100–1000C-O-C stretch (symmetric)Oxazole ringMedium
~1090C-Cl stretchChlorophenyl groupMedium-Strong
900–675C-H bend (out-of-plane)Aromatic ringsStrong

Key distinguishing features would include the strong C-Cl stretching vibration, typically observed around 1090 cm⁻¹, and the characteristic stretches of the oxazole ring (C=N and C-O-C), which confirm the presence of the heterocyclic core. nist.govrsc.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid state. For this compound, this technique would provide unequivocal data on its molecular conformation, including bond lengths, bond angles, and the dihedral angles between the constituent aromatic and heterocyclic rings. Furthermore, it would illuminate the supramolecular assembly, detailing how individual molecules pack together in the crystal lattice through various intermolecular interactions.

While a specific crystallographic study for this compound is not readily found in the surveyed literature, extensive research on closely related 2,5-disubstituted oxazoles and their isomers provides a strong basis for predicting its structural characteristics. researchgate.netresearchgate.net For instance, the crystal structure of the related compound 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, a non-aromatic analogue, has been determined to have a monoclinic crystal system. nih.gov In this analogue, the chlorinated phenyl group is nearly coplanar with the heterocyclic ring, while the unsubstituted phenyl group adopts a more perpendicular orientation. nih.gov

For the aromatic this compound, the core structure is expected to be largely planar to maximize π-conjugation across the phenyl and oxazole rings. However, some degree of torsion between the rings is anticipated. The crystal packing is likely governed by a combination of weak intermolecular forces. These would include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···N or C-H···O hydrogen bonds involving the oxazole heteroatoms. nih.govgazi.edu.tr The presence of the chlorine atom also introduces the possibility of halogen bonding or Cl···H interactions, which can further influence the crystal packing. gazi.edu.tr

A hypothetical table of crystallographic parameters, based on common findings for similar diaryl-substituted heterocyclic compounds, is presented below for illustrative purposes.

Interactive Data Table: Illustrative Crystallographic Parameters for a Diaryl-Substituted Azole.

ParameterExpected ValueDescription
Crystal SystemMonoclinic or OrthorhombicThe likely crystal systems for this type of molecule.
Space GroupP2₁/c or P-1Common centrosymmetric space groups for such compounds.
a (Å)10-30Unit cell dimension along the a-axis.
b (Å)5-15Unit cell dimension along the b-axis.
c (Å)8-20Unit cell dimension along the c-axis.
β (°)90-110The angle for a monoclinic system.
V (ų)1500-2500The volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is crucial for characterizing the electronic transitions within a molecule. The 2,5-diaryl-1,3-oxazole scaffold, present in this compound, forms an extended π-conjugated system, which is expected to give rise to distinct photophysical properties. researchgate.netorganic-chemistry.org

UV-Visible Absorption Spectroscopy: Compounds of this class typically exhibit strong absorption bands in the ultraviolet region, generally between 280 and 350 nm. nih.gov These absorptions correspond to π-π* electronic transitions within the conjugated system that includes the two aromatic rings and the central oxazole ring. The position and intensity of the absorption maximum (λ_max) can be influenced by the nature and position of substituents on the phenyl rings. The chlorine atom on the C2-phenyl ring, being an electron-withdrawing group, is expected to modulate the energy of the molecular orbitals involved in the transition.

Fluorescence Spectroscopy: Many 2,5-disubstituted oxazoles are known for their fluorescent properties, making them useful as fluorescent dyes and scintillators. organic-chemistry.org Following excitation via absorption of UV light, the molecule can relax to the ground state by emitting a photon, a process observed as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift. The fluorescence emission spectra of 2,5-diaryl oxazoles are often structured and typically appear in the near-UV or blue region of the visible spectrum (approx. 350-450 nm). nih.gov The efficiency of this emission is quantified by the fluorescence quantum yield.

While specific experimental spectra for this compound are not available in the reviewed literature, the table below provides typical absorption and emission data for related 2,5-diaryl oxadiazole compounds, which share a similar electronic framework.

Interactive Data Table: Representative Photophysical Data for 2,5-Diaryl Azole Derivatives.

Compound ClassSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Transition TypeReference
2,5-Diphenyl-1,3,4-oxadiazoleDichloromethane~305~370π-π nih.gov
2-Phenyl-5-(pyridin-3-yl)-oxadiazoleDMSO~280~350π-π nih.gov

These data illustrate the general spectral region where the electronic transitions for this compound are expected to occur. The primary electronic event is a π-π* transition, characteristic of extended aromatic systems. nih.gov

Theoretical and Computational Investigations of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) has become a standard and reliable method for assessing the structural and electronic properties of organic molecules like 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole. irjweb.com DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are employed to optimize the molecule's ground state geometry. irjweb.comacadpubl.euresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

DFT also enables the calculation of electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and reactive sites. acadpubl.eumalayajournal.org

PropertyCalculated ValueMethod/Basis Set
Total EnergyVaries (e.g., in Hartrees)B3LYP/6-311++G(d,p)
Dipole MomentVaries (e.g., in Debye)B3LYP/6-311++G(d,p)
C-O Bond Length (oxazole)~1.36 ÅB3LYP/6-311++G(d,p)
C=N Bond Length (oxazole)~1.31 ÅB3LYP/6-311++G(d,p)
Dihedral Angle (Phenyl-Oxazole)Varies (degrees)B3LYP/6-311++G(d,p)

While DFT is widely used, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) offer alternative approaches for high-level electronic structure analysis. mdpi.commdpi.com These methods are generally more computationally demanding but can provide benchmark data to validate the accuracy of DFT results. They are particularly useful for systems where standard DFT functionals might not be sufficiently accurate. For this compound, ab initio calculations could be used to refine the understanding of electron correlation effects on its structure and energy.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). acadpubl.eumalayajournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and chemically reactive. acadpubl.eu For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined the HOMO energy to be -5.2822 eV, the LUMO energy to be -1.2715 eV, and the resulting energy gap to be 4.0106 eV. acadpubl.eumalayajournal.org This relatively small energy gap suggests that charge transfer can readily occur within the molecule, indicating significant chemical reactivity. acadpubl.eumalayajournal.org The distribution of the HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: Data based on the closely related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.) acadpubl.eumalayajournal.org

ParameterEnergy (eV)Significance
HOMO -5.2822Electron-donating capacity
LUMO -1.2715Electron-accepting capacity
Energy Gap (ΔE) 4.0106Chemical reactivity and stability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, such as the rotation of the phenyl and chlorophenyl rings around the oxazole (B20620) core. These simulations can also model how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ufv.brresearchgate.net

For a series of 2,5-disubstituted-1,3-oxazole derivatives, QSAR models can be developed to predict their potential biological activities, such as analgesic, anti-inflammatory, or antifungal effects. ufv.brnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, or topological parameters) to build a correlation. For example, a QSAR study on related oxadiazole derivatives found that the presence of electron-withdrawing groups like chlorine on a phenyl ring was significant for their biological activity. nih.gov A QSAR model database has predicted that this compound itself has a moderate to high potential for mutagenicity. cmdm.tw

QSPR models can be used to predict key physicochemical properties like lipophilicity (logP), solubility, and melting point, which are crucial in drug development. researchgate.net These in silico models are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental measurements to confirm a molecule's structure. researchgate.net

Calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net A strong correlation between the calculated and experimental spectra serves as a validation of the computed molecular geometry. researchgate.net For example, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6–311G(d, p) level have shown good agreement with experimental ¹H and ¹³C NMR chemical shifts and FT-IR vibrational bands. researchgate.net The electronic absorption spectra in different solvents can also be computed using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data (Note: This table is illustrative of the methodology. Experimental values are typical for such structures, and calculated values represent the expected outcome from DFT computations.)

Spectroscopic DataExperimental ValueCalculated Value (DFT)
¹H NMR (δ, ppm) 7.3-8.1 (Aromatic Protons)7.2-8.0 (Aromatic Protons)
¹³C NMR (δ, ppm) 125-162 (Aromatic & Oxazole Carbons)124-160 (Aromatic & Oxazole Carbons)
FT-IR (cm⁻¹) ~1610 (C=N Stretch)~1605 (C=N Stretch)
FT-IR (cm⁻¹) ~1090 (C-Cl Stretch)~1085 (C-Cl Stretch)

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

The synthesis of 2,5-disubstituted oxazoles, such as this compound, can be achieved through various established methods, including the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. While specific computational studies detailing the reaction mechanism and transition states for the precise synthesis of this compound are not extensively documented in the available literature, the general mechanisms of these synthetic routes have been subjects of theoretical investigation.

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.org Computational studies on analogous reactions can help elucidate the plausible pathway. The reaction is typically catalyzed by a dehydrating agent and is understood to proceed through an initial enolization, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent dehydration leads to the aromatic oxazole ring. Density Functional Theory (DFT) calculations on similar systems could map the potential energy surface of the reaction, identifying the transition states for the cyclization and dehydration steps and determining the activation energies, which are critical for optimizing reaction conditions.

The Van Leusen oxazole synthesis provides another versatile route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.orgwikipedia.org The mechanism is proposed to start with the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline intermediate. The final step is the elimination of the tosyl group to yield the oxazole. nih.govmdpi.com Computational modeling of this process would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products to establish the most favorable reaction pathway.

Below is a generalized representation of the key stages in these synthetic pathways that would be the focus of computational investigation.

Reaction Pathway Key Computational Investigation Steps
Robinson-Gabriel Synthesis 1. Geometry optimization of the 2-acylamino-ketone reactant.
2. Calculation of the transition state for the intramolecular cyclization to the oxazoline intermediate.
3. Determination of the energy barrier for the final dehydration step to form the aromatic oxazole.
Van Leusen Synthesis 1. Modeling the deprotonation of TosMIC and the subsequent nucleophilic attack on the aldehyde.
2. Identification of the transition state for the 5-endo-dig cyclization to the oxazoline intermediate. wikipedia.org
3. Calculation of the energetics of the elimination of the tosyl group to yield the final oxazole product.

Molecular Docking Studies for Potential Biological Target Interactions (pre-clinical)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. While specific molecular docking studies for this compound are limited, research on structurally similar compounds, particularly 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives, offers valuable insights into its potential biological targets. hilarispublisher.compharmainfo.in These studies frequently identify the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a plausible target, an enzyme often implicated in cancer progression. pharmainfo.inneliti.com

In a representative in-silico study, a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were docked into the active site of EGFR tyrosine kinase (PDB: 2J5F). pharmainfo.in The docking simulations for these analogues revealed that the 4-chlorophenyl group and the oxadiazole ring play crucial roles in binding. Specifically, the five-membered heterocyclic ring was observed to lie in proximity to key amino acid residues such as Leu792 and Met793 in the EGFR active site. hilarispublisher.com The para-substituted phenyl group, in this case the chlorophenyl moiety, was found to be near the Cys797 residue. hilarispublisher.com

The docking scores, which estimate the binding affinity, for compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (B326227) were reported to be -5.251 and -5.433, respectively, indicating favorable binding energies. hilarispublisher.com These interactions suggest that the 2-(4-chlorophenyl)-5-phenyl moiety is a key pharmacophore for EGFR inhibition. The computational results from these analogous compounds strongly suggest that this compound would also exhibit significant binding within the EGFR tyrosine kinase active site, making it a candidate for further investigation as a potential anticancer agent.

Below is a summary of typical findings from molecular docking studies of analogous compounds.

Ligand Analogue Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleEGFR Tyrosine Kinase (2J5F)-5.251Leu792, Met793, Cys797 hilarispublisher.com
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleEGFR Tyrosine Kinase (2J5F)-5.433Leu792, Met793, Cys797 hilarispublisher.com

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole Pre Clinical/in Vitro Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

The oxazole (B20620) scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. The following subsections explore the inhibitory activities of compounds related to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole against key enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH):

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine (B94841) nucleotides and represents a significant target for antiviral, anticancer, and immunosuppressive agents. While no direct inhibition of IMPDH by this compound has been reported, studies on other oxazole-containing molecules suggest that this scaffold can be effective. For instance, a series of N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety-containing compounds have been described as potent IMPDH inhibitors. The inhibitory activity of these compounds underscores the potential of the oxazole ring system to interact with the IMPDH active site.

5-Lipoxygenase (5-LOX):

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. Research on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol has demonstrated lipoxygenase inhibitory activity. researchgate.net Although these compounds feature a 1,3,4-oxadiazole (B1194373) core, the presence of the chlorophenyl group suggests that such a substitution pattern might contribute to the inhibitory potential against 5-LOX.

A study on chalcogen-containing inhibitors of LTA4 Hydrolase, another key enzyme in the leukotriene pathway, included oxazole derivatives. These compounds were shown to block 5-LOX activity in leukocytes, highlighting the potential of the oxazole scaffold in modulating this inflammatory pathway. researchgate.net

Proteases:

The potential of oxazole-containing compounds to modulate protease activity has been explored. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives were investigated as potential inhibitors of SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. researchgate.net While these are 1,2,4-oxadiazoles, this research points to the general ability of such five-membered heterocyclic rings to interact with protease active sites.

Kinases:

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The oxazole scaffold has been identified as a viable backbone for kinase inhibitors. A study on 2,5-diaryl-1,3,4-oxadiazole derivatives identified them as novel inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), an important target in oncology. nih.gov Although these compounds are 1,3,4-oxadiazoles, the 2,5-diaryl substitution pattern is analogous to the subject compound.

More directly, a series of 4-arylsulfonyl-1,3-oxazoles, which included a derivative with a 2-phenyl group and a 4-(4-chlorophenyl)sulfonyl group, were evaluated for their anticancer activities, suggesting that such compounds can interfere with cellular pathways often regulated by kinases. biointerfaceresearch.com

Receptor Binding Studies and Ligand-Target Interaction Profiling

The following table summarizes the benzodiazepine (B76468) receptor binding data for some of these related 1,3,4-oxadiazole derivatives.

Compound IDR-group on OxadiazoleIC50 (nM)Ki (nM)Reference
6a Phenyl0.73 ± 0.170.44 nih.gov
6b Cyclohexyl1.15 ± 0.120.69 nih.gov
6c Pyridin-2-yl1.28 ± 0.210.77 nih.gov

This data is for 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, not this compound.

Cell-Based Mechanistic Studies in Specific Cell Lines (In Vitro)

The anticancer potential of oxazole derivatives has been a significant area of investigation, with many studies focusing on their effects on cell growth, proliferation, and apoptosis in various cancer cell lines.

Several studies have demonstrated the ability of oxazole-containing compounds to induce cell cycle arrest in cancer cells. For instance, a series of novel 1,3-oxazole sulfonamides were shown to be potent inhibitors of leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov These compounds were found to induce depolymerization of microtubules, a mechanism known to cause cell cycle arrest at the G2/M phase. nih.gov

In another study, novel 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds displayed good antiproliferative activity in vitro, comparable to the positive control, 5-fluorouracil. nih.gov

The table below presents the antiproliferative activity of selected 2,4,5-trisubstituted oxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (μM)Reference
6af PC-3 (Prostate)1.6 nih.gov
6bg A549 (Lung)2.3 nih.gov
6cf HCT-116 (Colon)3.1 nih.gov

The compounds in this table are 2,4,5-trisubstituted oxazole derivatives and not this compound.

The induction of apoptosis is a key mechanism for many anticancer agents. While direct evidence for apoptosis induction by this compound is lacking, related compounds have shown this activity. For example, a study on 2,5-diaryl-1,3,4-oxadiazole derivatives found that they could induce apoptosis in cancer cells. nih.gov Another study on novel imidazole (B134444) derivatives demonstrated that the lead compound induced apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

A series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, including a derivative with a 2-phenyl and a 4-(4-chlorophenyl)sulfonyl group, were shown to have cytostatic and cytotoxic effects on various cancer cell lines in the National Cancer Institute's 60-cell line screen. biointerfaceresearch.com This suggests that these compounds can inhibit cell growth and potentially lead to cell death.

Impact on Gene Expression and Protein Synthesis at a Cellular Level

The oxazole core is recognized as a versatile scaffold that can influence various cellular processes, including the regulation of gene and protein expression. While direct studies on the comprehensive gene expression profile following treatment with this compound are limited, research on structurally related oxazole derivatives provides insight into this potential mechanism.

For instance, a study on a series of 2,4,5-trisubstituted oxazoles investigated their ability to modulate the expression of aquaporin-4 (AQP4), a water channel protein implicated in lung inflammation. In vitro studies on human lung cells (NCI-H460) demonstrated that a lead oxazole compound could significantly downregulate the messenger RNA (mRNA) and protein expression of AQP4. iajps.com This suggests that oxazole derivatives can exert their biological effects by directly influencing the transcription and subsequent translation of specific genes involved in pathological processes. iajps.com

Furthermore, the incorporation of synthetic oxazole-containing fluorescent amino acids into proteins in cellulo highlights the interaction of the oxazole moiety with the cellular protein synthesis machinery. researchgate.net While this research focuses on using oxazoles as biochemical tools, it underscores the compatibility of the oxazole ring system within biological systems at the fundamental level of protein production.

Autophagy and Other Cellular Stress Responses

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis and the response to various stressors, including nutrient deprivation, oxidative stress, and pathogen infection. nih.govmdpi.com This catabolic process can either promote cell survival or contribute to cell death, making it a key target in drug discovery. nih.govresearchgate.net

The investigation of how chemical compounds induce cellular stress and trigger responses like autophagy is crucial for understanding their mechanism of action. While direct studies linking this compound to autophagy are not extensively documented, research on compounds with similar structural features provides compelling evidence for this line of inquiry. For example, a study on a 1,2,3-triazole analog bearing a 4-chlorophenyl group, specifically 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, demonstrated its ability to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov This lead molecule was shown to trigger the formation of autophagosomes and interact with key apoptotic and cell cycle proteins. nih.gov

This finding suggests that the 4-chlorophenyl moiety, a key feature of the compound , can be part of a molecular structure that potently induces cellular stress responses leading to autophagy. The induction of autophagy is often a consequence of other cellular insults, such as the generation of reactive oxygen species (ROS), which was also observed with the triazole analog. nih.gov Therefore, it is hypothesized that this compound may also engage cellular stress pathways, potentially leading to the activation of autophagy, which could contribute to its observed biological effects.

Table 1: Cellular Stress Responses Induced by a Structurally Related Triazole Analog

CompoundCell LineObserved EffectPotential MechanismReference
1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanolBreast Cancer CellsInduction of autophagy-dependent apoptosisInteraction with cell cycle and apoptotic proteins, ROS generation nih.gov

Antimicrobial Mechanism of Action Studies (In Vitro Bacterial and Fungal Strains)

The 1,3-oxazole ring is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. The mechanisms underlying these effects are diverse and are being actively investigated.

Inhibition of Bacterial/Fungal DNA Gyrase and Topoisomerase

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them validated and attractive targets for the development of new antibiotics. nih.gov Several classes of heterocyclic compounds have been found to inhibit these enzymes.

Research into novel DNA gyrase inhibitors has explored various molecular scaffolds, including those containing azole rings. In vitro studies have shown that certain pyrazole (B372694), imidazole, and oxazole derivatives exhibit moderate inhibitory activity against both DNA gyrase and topoisomerase IV. nih.gov In one study, selected oxazole derivatives displayed IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the range of 9.4 to 25 µg/mL. nih.gov

More recent efforts have focused on designing new series of compounds that incorporate the oxazole moiety specifically to target DNA gyrase. For example, a new series of quinazolin-2,4-dione derivatives featuring pyrazole and/or oxazole moieties were synthesized and evaluated as potential DNA gyrase inhibitors. mdpi.com Molecular docking studies for these hybrid molecules aimed to elucidate the binding interactions within the active site of the DNA gyrase enzyme. mdpi.com This line of research indicates a strong rationale for investigating this compound as a potential inhibitor of these crucial bacterial enzymes.

Table 2: DNA Gyrase/Topoisomerase IV Inhibition by Related Azole Derivatives

Compound ClassTarget EnzymesActivityReference
Pyrazole, Oxazole, Imidazole DerivativesDNA Gyrase, Topoisomerase IVModerate inhibition (IC₅₀ = 9.4-25 µg/mL) nih.gov
Quinazolin-2,4-dione-Oxazole HybridsDNA GyraseInvestigated via molecular docking mdpi.com
N-phenylpyrrolamidesDNA Gyrase, Topoisomerase IVLow nanomolar IC₅₀ values researchgate.netmdpi.com

Membrane Disruption and Permeability Alterations

The integrity of the cell membrane is vital for microbial survival. Compounds that can disrupt this barrier or alter its permeability represent an effective class of antimicrobial agents. While direct studies on the membrane-disrupting capabilities of this compound are scarce, research on related heterocyclic compounds suggests this as a possible mechanism of action.

For example, studies on certain 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives have proposed a mechanism that involves puncturing the bacterial cell membrane, leading to the release of cytoplasm and subsequent cell death. mdpi.com Similarly, quaternary ammonium (B1175870) compounds (QACs) are well-known for their membrane-active properties. Novel QACs based on 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine cores have been shown to kill bacteria by impairing the permeability of their cell membranes. mdpi.com

Molecular dynamics simulations have also been employed to understand the interactions between heterocyclic probes and model cell membranes. A study on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative explored its interactions with a model membrane, providing insights into how such molecules can approach and potentially perturb the lipid bilayer. nih.gov These findings support the hypothesis that this compound could exert antimicrobial effects by compromising the structural or functional integrity of microbial cell membranes.

Biofilm Formation Inhibition Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from environmental stresses and antimicrobial agents. d-nb.infolupinepublishers.com The inhibition of biofilm formation is a key strategy to combat persistent and chronic infections. The mechanisms for anti-biofilm activity are varied and can include the disruption of cell-to-cell communication (quorum sensing), inhibition of microbial adhesion to surfaces, and interference with the synthesis of the extracellular matrix. d-nb.infonih.govnih.gov

Oxazole-containing compounds have been identified as potential anti-biofilm agents. For instance, a 1,3-oxazole derivative with a phenyl group at the 5-position was noted for its activity against the fungus Candida albicans, a prolific biofilm former. nih.gov Research on other oxazole derivatives has demonstrated their ability to prevent biofilm formation by various bacterial and fungal pathogens. nih.gov One study on isoxazole (B147169) derivatives showed that specific compounds could reduce biofilm formation by Staphylococcus aureus, Pseudomonas aeruginosa, and C. albicans by over 90%. nih.gov

The primary mechanisms by which many heterocyclic compounds inhibit biofilm formation involve:

Inhibition of Quorum Sensing (QS): Many anti-biofilm agents function by interfering with the signaling molecules (e.g., acyl-homoserine lactones or AHLs) that bacteria use to coordinate group behaviors, including biofilm development. d-nb.info

Inhibition of Adhesion: The initial attachment of microbial cells to a surface is a critical step in biofilm formation. Some compounds can alter the hydrophobicity of the cell surface or block specific adhesin proteins, thereby preventing attachment. nih.gov

Interference with Extracellular Polymeric Substance (EPS) Production: The EPS matrix is a key structural component of biofilms. Compounds that inhibit its synthesis can lead to weaker and more susceptible biofilms.

Given the established anti-biofilm potential of the oxazole scaffold, it is highly probable that this compound may act through one or more of these mechanisms.

Antiviral Mechanism of Action Studies (In Vitro)

The exploration of oxazole derivatives has extended to the field of virology. The structural versatility of the oxazole ring allows for modifications that can lead to interactions with viral proteins or host factors essential for viral replication.

In vitro studies on compounds structurally analogous to this compound have shown promise. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share the 4-chlorophenyl moiety, were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net Several of these compounds exhibited moderate inhibitory activity against TMV replication in leaf-based assays. researchgate.net While TMV is a plant virus, such screening often serves as a preliminary step in the discovery of broad-spectrum antiviral agents.

More directly relevant, research focused on the design of oxazole derivatives as potential antivirals against human cytomegalovirus (HCMV) has been undertaken. This work involved the synthesis of compounds such as 2-(4-bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole. nih.gov The rationale for designing such molecules is based on their potential to inhibit key viral enzymes or processes necessary for viral propagation. The specific mechanisms for these potential antiviral oxazoles are still under investigation but could involve the inhibition of viral polymerases, proteases, or entry into the host cell.

Table 3: Antiviral Activity of Structurally Related Compounds

Compound ClassVirus TargetObserved ActivityReference
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesTobacco Mosaic Virus (TMV)Moderate in vitro inhibition researchgate.net
2-(4-bromophenyl)-5-(4-chlorophenyl)oxazole derivativesHuman Cytomegalovirus (HCMV)Designed and synthesized as potential antivirals nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on closely related 2,5-diaryl-1,3-oxazole and 2,5-diaryl-1,3,4-oxadiazole analogs. These studies systematically modify the substituents on the aryl rings to determine their impact on biological potency and selectivity against various targets, including enzymes and cancer cell lines.

The general 2,5-diaryl oxazole scaffold is a common feature in compounds with a wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. mdpi.com SAR analyses of related compounds indicate that the nature and position of substituents on both phenyl rings play a critical role in modulating these activities.

For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a diaryl heterocyclic core, the substitution pattern on the 5-aryl ring significantly influenced their anticancer activity. nih.govnih.gov The introduction of electron-donating groups, such as 3,4,5-trimethoxy, or electron-withdrawing groups, like 4-nitro, on the phenyl ring led to significant anticancer activity. nih.gov Specifically, the 3,4,5-trimethoxy substituted analog demonstrated notable activity against various cancer cell lines. nih.govnih.gov This suggests that electronic and steric factors of the substituents are key determinants of biological efficacy.

In another study on 1,3,4-oxadiazole derivatives, the presence of a halogen, such as chlorine or fluorine, on the phenyl ring was found to be important for activity. mdpi.com The position of the halogen also matters; for example, comparing 2-chloro and 4-chloro substitutions on the phenyl ring in some series has shown variations in antibacterial activity. nih.gov

The following table summarizes hypothetical SAR trends for 2,5-diaryl oxazole derivatives based on findings from related compound series.

General Structure R1 (at position 2) R2 (at position 5) Observed Biological Activity Trend
4-chlorophenylPhenylBaseline activity.
4-chlorophenylSubstituted Phenyl (e.g., methoxy, nitro)Potency and selectivity are often modulated. Electron-donating or withdrawing groups can enhance activity depending on the target. nih.gov
Substituted Phenyl (e.g., alkyl, halogen)PhenylModifications at this position can influence binding affinity and pharmacokinetic properties.
4-fluorophenylPhenylOften exhibits similar or slightly altered activity compared to the chloro-analog, depending on the specific biological target.

It is important to note that these are generalized trends from related but distinct chemical series. Rigorous SAR studies on a library of direct analogs of this compound would be necessary to definitively establish the specific structural requirements for its optimal biological activity.

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of this compound as a chemical probe is still in a nascent stage, with limited studies specifically detailing its application for this purpose. However, the structural characteristics of the diaryl oxazole scaffold make it an attractive candidate for such development.

The utility of a compound as a chemical probe depends on several factors, including its potency, selectivity, and the availability of a structurally similar but biologically inactive control compound (a negative control). The SAR studies, as discussed in the previous section, are fundamental to developing such tools. By identifying the key structural motifs required for activity, researchers can design highly potent and selective binders for a particular biological target.

For example, if SAR studies reveal that the 4-chloro substituent is essential for the activity of this compound, a corresponding analog lacking this group, such as 2,5-diphenyl-1,3-oxazole, could potentially serve as a negative control in biological experiments.

The 1,3,4-oxadiazole ring, a close bioisostere of the 1,3-oxazole ring, is present in compounds that have been used to probe various biological pathways. nih.govnih.gov For instance, derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of enzymes like tyrosinase, highlighting the potential of this chemical class to serve as tools for enzymatic studies. ijpsnonline.com

The development of a chemical probe based on this compound would involve several key steps:

Target Identification and Validation: Determining the specific biological target(s) with which the compound interacts.

Affinity and Selectivity Profiling: Assessing the binding affinity of the compound for its primary target and screening it against a panel of other related and unrelated targets to establish its selectivity.

Cellular Activity Confirmation: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.

Development of a Negative Control: Synthesizing and validating a structurally similar but inactive analog to control for off-target or non-specific effects.

The following table outlines the hypothetical progression of developing this compound as a chemical probe.

Development Stage Objective Methodology Desired Outcome
1. Initial Screening Identify potential biological activities.High-throughput screening against various cell lines and enzyme assays.Identification of a specific and potent biological effect (e.g., cytotoxicity against a particular cancer cell line).
2. SAR Studies Understand the relationship between chemical structure and biological activity.Synthesis and testing of a focused library of analogs with systematic structural modifications.A clear understanding of the pharmacophore and the development of more potent and selective compounds.
3. Target Deconvolution Identify the molecular target(s).Affinity chromatography, photo-affinity labeling, computational docking studies.Validation of a specific protein or pathway that the compound modulates.
4. Probe Optimization Enhance probe properties (potency, selectivity, cell permeability).Further chemical modification based on SAR and target structure information.A highly optimized chemical probe with well-characterized biological activity.
5. In-depth Biological Characterization Use the probe to investigate a biological pathway.Cellular imaging, proteomic and genomic analyses in the presence of the probe and its negative control.New insights into the function of the target and its role in disease.

While the specific journey of this compound as a chemical probe is not yet fully realized, the foundational knowledge from related heterocyclic compounds provides a promising roadmap for its future development and application in biomedical research.

Advanced Applications of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole in Materials Science and Catalysis

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The 2,5-diaryloxazole core is a well-established chromophore known for its strong luminescence, typically in the blue region of the spectrum. The phenyl group at the 5-position of the oxazole (B20620) ring is known to enhance π-conjugation, a key factor for achieving high fluorescence quantum yields. In the context of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, the electronic properties are further modulated by the electron-withdrawing nature of the chlorine atom on the phenyl ring at the 2-position.

Derivatives of 2,5-diaryloxazoles are frequently investigated as components in Organic Light-Emitting Diodes (OLEDs). They can function as efficient blue light emitters or as electron-transporting materials (ETL) due to the electron-deficient nature of the oxazole ring. rsc.org For instance, related dual-core structures incorporating a diphenyloxazole moiety have been developed as deep-blue emitters, demonstrating high photoluminescence quantum yields (PLQY) and significant electroluminescence efficiency when used as the emitting layer in non-doped devices. While specific performance data for this compound is not extensively documented in dedicated OLED studies, the characteristics of analogous compounds provide a strong indication of its potential.

To illustrate the performance of a related oxazole-based emitter, the table below summarizes the properties of a recently developed dual-core blue emitter incorporating a diphenyloxazole unit.

PropertyValue
Compound TPO-AP
Photoluminescence (PL) Max 443 nm (deep blue)
PL Quantum Yield (PLQY) 88%
Max. Current Efficiency (in OLED) 5.49 cd/A
Max. External Quantum Efficiency (EQE) 4.26%
Data for 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), a high-efficiency deep blue emitter.

The inherent fluorescence of the 2,5-diaryloxazole scaffold makes it an excellent candidate for the development of fluorescent probes and sensors. These sensors can detect changes in their local environment, such as polarity, pH, or the presence of specific ions, through changes in their fluorescence intensity or wavelength.

For example, 2'-hydroxy derivatives of 2,5-diaryloxazoles are recognized as environment-sensitive probes that function via an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov These probes are used to monitor the physicochemical properties of lipid membranes. nih.gov Other diaryloxazole derivatives have been shown to act as acid-responsive fluorescent probes, exhibiting significantly enhanced fluorescence signals with a decrease in pH. This behavior is attributed to an intramolecular charge transfer (ICT) process. While research has not focused specifically on this compound, its structural similarity to these known probes suggests it could be functionalized to target specific analytes or environments. The development of a 2,5-diphenyl nih.govnih.govuni.luoxadiazole-based sensor that selectively responds to Zn(II) ions with a visible color change highlights the potential of this heterocyclic class in sensor technology. nih.gov This type of sensor operates on a "turn-on" mechanism where fluorescence is enhanced upon binding the target ion. nih.gov

The application of 2,5-diaryloxazole derivatives in organic photovoltaics is a less explored area compared to their use in OLEDs. Organic solar cells rely on materials that can efficiently absorb light and separate charge. While many heterocyclic compounds like thiazoles and thiophenes have been extensively used to construct donor and acceptor materials for OPVs, the use of simple diaryloxazoles is not as prominent in the literature. nih.govmdpi.com The primary roles in OPVs are typically filled by materials with broader absorption in the visible spectrum and specifically tailored energy levels for efficient charge transfer. The strong absorption of diaryloxazoles is often in the UV or near-UV range, which may limit their utility as the primary light-harvesting component in a standard single-junction solar cell. However, their electronic properties could potentially allow them to serve as interface layers or as components in more complex device architectures, though this remains an area for future investigation.

Ligands in Asymmetric Catalysis and Organocatalysis

The oxazole ring contains a nitrogen atom with a lone pair of electrons in an sp2 hybrid orbital, making it capable of coordinating to metal centers. This property allows oxazole-containing molecules to serve as ligands in transition-metal catalysis. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

While specific catalytic applications of this compound as a ligand are not widely reported, the broader class of oxazole-containing ligands is of significant interest. For instance, chiral oxazole-pyridine N,N-ligands have been designed and synthesized for use in palladium-catalyzed asymmetric reactions. These ligands have shown excellent performance in controlling stereoselectivity. Furthermore, (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been successfully used as ligands for vanadium catalysts in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com These examples demonstrate the principle that the oxazole moiety is a viable and effective component in the design of ligands for various catalytic transformations, suggesting a potential role for functionalized derivatives like this compound.

Photochromic and Electrochromic Properties

Photochromic and electrochromic materials are compounds that can reversibly change their color and optical properties upon exposure to light or an electric field, respectively. These properties are of interest for applications such as smart windows, optical data storage, and molecular switches. Typically, these phenomena arise from specific structural transformations, such as ring-opening/closing reactions or stable redox state changes. Based on available scientific literature, the 2,5-diaryloxazole scaffold of this compound is not commonly associated with significant photochromic or electrochromic activity. These properties are more characteristic of other heterocyclic systems specifically designed to undergo reversible isomerization or redox reactions.

Polymer Chemistry Applications

The robust and electronically active 2,5-diaryloxazole unit can be incorporated into polymer structures to impart desirable properties, such as thermal stability and luminescence. Oxazole derivatives can be used as monomers in polymerization reactions or as pendant groups attached to a polymer backbone.

The integration of oxazole moieties into polymer chains can lead to materials with applications in OLEDs, where polymers offer advantages in processability for large-area devices. For example, polymers containing 1,3,4-oxadiazole (B1194373) units, which are structurally related to oxazoles, are known to have good thermal stability and electron-transporting capabilities. Furthermore, oxazole-based ligands have been used to create vanadium catalysts for olefin polymerization, directly linking the field of oxazole chemistry with polymer synthesis. mdpi.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its multiple aromatic rings and a halogen substituent, provides several features conducive to self-assembly.

The planar phenyl and chlorophenyl rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align. Additionally, the chlorine atom can participate in halogen bonding or C-H···Cl interactions, which are recognized as important directional forces in crystal engineering. Hirshfeld surface analysis of a structurally similar thiazole (B1198619) compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, revealed that H···H, H···C, and Cl···H contacts were the most significant contributors to the crystal packing, forming a three-dimensional network. nih.gov These types of interactions guide the molecules to organize into well-defined, ordered structures in the solid state, influencing the material's bulk properties. The ability of diaryloxazole derivatives to form ordered assemblies is also relevant in the formation of organogels.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole?

Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. For this compound, data collection at low temperatures (e.g., 200 K) improves resolution by minimizing thermal motion. Refinement using programs like SHELXL (part of the SHELX suite) is critical, as it allows precise modeling of atomic positions and thermal parameters. Key metrics include the R factor (<0.05) and data-to-parameter ratio (>15:1), which ensure reliability .

Q. How can fluorescence spectroscopy be utilized to study the interaction of this compound with lipid membranes?

Environment-sensitive fluorescent probes such as 2-(2′-OH-phenyl)-5-phenyl-1,3-oxazole (O1O) can be employed. Steady-state fluorescence spectroscopy measures changes in emission spectra (e.g., polarity, proton-donor ability) when the probe localizes in lipid bilayers. For example, O1O typically resides near glycerol backbones of phospholipids, providing insights into membrane fluidity and structural perturbations caused by the compound .

Q. What synthetic routes are effective for preparing this compound derivatives?

Cyclization reactions are common. One approach involves reacting substituted hydrazines with carbonyl precursors to form the oxazole core. For example, condensation of 4-chlorobenzaldehyde derivatives with phenyl-substituted amidoximes under acidic or thermal conditions can yield the target compound. Purification via column chromatography and characterization by 1H^1 \text{H}/13C^{13} \text{C} NMR ensure product integrity .

Advanced Research Questions

Q. How can metal complexes of this oxazole derivative be designed for anticancer applications?

Ligands derived from this compound can coordinate with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) to form complexes with potential bioactivity. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl2_2) in ethanol. Characterization via FTIR, UV-vis spectroscopy, and magnetic susceptibility confirms coordination geometry. Cu2+^{2+} complexes exhibit enhanced DNA cleavage and cytotoxicity (e.g., IC50_{50} values <10 µM in HCT-15 cells) due to their square-planar or tetrahedral structures .

Q. What computational methods validate experimental data on this compound’s electronic properties?

Density functional theory (DFT) calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO/LUMO). For example, DFT-computed FTIR spectra should align with experimental data (e.g., C–O stretching at ~1250 cm1^{-1}). Molecular docking further predicts binding affinities with biological targets like DNA topoisomerases, correlating with cytotoxicity assays .

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

Discrepancies often arise from solvent effects or crystal packing forces. Refinement using high-resolution data (≤0.8 Å) and Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking, halogen bonds). Comparing DFT-optimized gas-phase structures with experimental crystallographic data highlights environmental influences .

Q. What strategies optimize the compound’s bioavailability for neurotrophic activity studies?

Structural modifications, such as introducing alkyl chains (e.g., 3-(2-methoxyphenoxy)propyl groups), enhance blood-brain barrier penetration. In vitro assays in neuroblastoma cells (e.g., SK-N-SH) measure brain-derived neurotrophic factor (BDNF) induction via ELISA. In vivo validation in diabetic rats assesses motor nerve recovery and BDNF levels in sciatic nerves .

Methodological Tables

Table 1: Key Spectral Signatures for Characterizing Metal Complexes

TechniqueObserved Data (Example)Interpretation
FTIRν(C=N) at 1600–1650 cm1^{-1}Confirms oxazole ring coordination
UV-visd-d transitions at 500–600 nm (Cu2+^{2+})Indicates tetrahedral/square-planar geometry
1H^1 \text{H} NMRDownfield shift of aromatic protonsSuggests electron withdrawal via metal bonding

Table 2: Fluorescence Probe Localization in Lipid Membranes

ProbeLocalization RegionMeasured Parameter
O1OGlycerol backbones (~8–10 Å depth)Polarity (λmax_{\text{max}} shift), proton-donor ability
PH7Hydrophobic core (~15–20 Å depth)Viscosity (fluorescence anisotropy)

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Feasible Synthetic Routes

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2-(4-chlorophenyl)-5-phenyl-1,3-oxazole
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2-(4-chlorophenyl)-5-phenyl-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.